(4-Aminopyridin-2-yl)dimethylphosphine oxide
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Overview
Description
(4-Aminopyridin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H11N2OP and a molecular weight of 170.15 g/mol . It is characterized by the presence of an aminopyridine moiety and a dimethylphosphine oxide group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the reaction of 4-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopyridin-2-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The aminopyridine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .
Scientific Research Applications
(4-Aminopyridin-2-yl)dimethylphosphine oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of (4-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The dimethylphosphine oxide group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Aminopyridin-2-yl)dimethylphosphine oxide
- (6-Aminopyridin-2-yl)dimethylphosphine oxide
- (3-Aminopyridin-2-yl)dimethylphosphine oxide
Uniqueness
(4-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction profiles .
Properties
IUPAC Name |
2-dimethylphosphorylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OP/c1-11(2,10)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORKOGBXPJAAEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=NC=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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